N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(6-methyl-1,3-benzothiazol-2-yl)aniline
Description
N-[4-(benzyloxy)benzylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is an organic compound that belongs to the class of benzothiazole derivatives This compound is characterized by the presence of a benzylidene group attached to a benzyloxybenzene moiety and a benzothiazolyl aniline structure
Properties
Molecular Formula |
C28H22N2OS |
|---|---|
Molecular Weight |
434.6 g/mol |
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1-(4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C28H22N2OS/c1-20-7-16-26-27(17-20)32-28(30-26)23-10-12-24(13-11-23)29-18-21-8-14-25(15-9-21)31-19-22-5-3-2-4-6-22/h2-18H,19H2,1H3 |
InChI Key |
ZUWXIKJOOKNKBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(benzyloxy)benzylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline typically involves a multi-step process. One common synthetic route includes the condensation of 4-(benzyloxy)benzaldehyde with 4-(6-methyl-1,3-benzothiazol-2-yl)aniline in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(benzyloxy)benzylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzylidene or benzothiazole moieties are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzylidene oxide derivatives.
Reduction: Formation of benzylidene alcohol derivatives.
Substitution: Formation of substituted benzylidene or benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism of action of N-[4-(benzyloxy)benzylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. Additionally, the compound’s structural features allow it to interact with cellular components, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole moieties, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Benzylidene derivatives: Compounds with similar benzylidene groups, such as benzylideneacetone and benzylidenemalononitrile.
Uniqueness
N-[4-(benzyloxy)benzylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline is unique due to its specific combination of benzyloxybenzylidene and benzothiazolyl aniline structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity set it apart from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
